![molecular formula C19H24N2O3 B1209103 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one CAS No. 60743-58-0](/img/structure/B1209103.png)

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Overview

Description

Synthesis Analysis

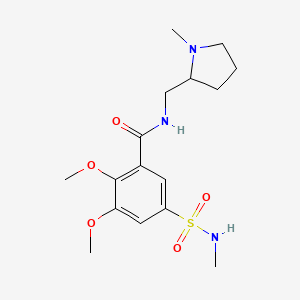

The synthesis of this compound involves environmentally benign green synthesis techniques. Dhawle and Goswami-Giri (2019) described an efficient, green novel route of synthesis using deep eutectic solvents (DES), which proves to be cost-effective and environmentally friendly due to the ease of recovery and reusability of DES (Dhawle & Goswami-Giri, 2019). This method emphasizes the importance of selecting green chemistry pathways for synthesizing complex organic compounds.

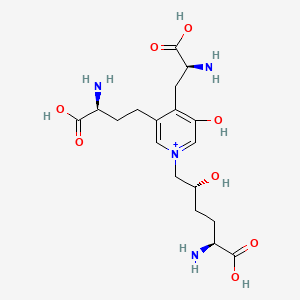

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated using X-ray diffraction analysis, confirming the structure of related derivatives and showcasing the detailed geometry of the molecule. Dyachenko and Sukach (2012) provided insights into the molecular structure through condensation reactions, highlighting the compound's complex nature and the importance of structural analysis (Dyachenko & Sukach, 2012).

Scientific Research Applications

Synthesis and Properties

- Synthesis and Anthelmintic Activity : The compound is synthesized for its activity against a range of pathogenic Schistosomes and Cestodes, highlighting its broad-spectrum anthelmintic properties (Seubert, Pohlke, & Loebich, 1977).

Chemical and Spectral Properties

- Spectral Analysis : Detailed spectral properties of acyl derivatives of this compound are studied, including dehydrogenation and oxidation processes, contributing to the understanding of its chemical behavior (Kieć‐Kononowicz, 1989).

Molecular Alteration and Derivatives

- Alkylation and Cyclization : Research focuses on the alkylation of pyrazino[1,2-b]isoquinolin-4-ones, leading to all-cis derivatives, demonstrating the flexibility and adaptability of the compound in chemical reactions (Ortín et al., 2009).

Crystal Structure and Configuration

- Crystallographic Analysis : The crystal structure of the compound is analyzed, revealing specific molecular configurations and interactions, essential for understanding its bioactive form (Cedillo-Cruz, Aguilar, & Jung-Cook, 2013).

Green Synthesis Approaches

- Environmentally Friendly Synthesis : This compound's synthesis in a deep eutectic solvent (DES) is an example of green chemistry, offering a more sustainable and cost-effective production method (Dhawle & Goswami-Giri, 2019).

Bioactive Derivatives and Modifications

- Synthesis of Bioactive Derivatives : Research into the synthesis of bioactive derivatives of pyrazino[2,1-a]isoquinolines highlights the compound's potential in medicinal chemistry, particularly in antihelmintic, antiprotozoal, and antifungal activities (Zani, Mordini, Calamante, & Reginato, 2016).

In vitro Evaluations and Potential Applications

- In vitro Antischistosomal Activity : New derivatives of the compound are synthesized and evaluated for their antischistosomal activity, suggesting potential applications in developing new antischistosomal drugs (Kamel, Anwar, Soliman, & Abdel-Hamid, 2013).

Mechanism of Action

Target of Action

The primary target of trans-Hydroxy Praziquantel, also known as cis-Hydroxy Praziquantel, is the transient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This ion channel is also targeted by Praziquantel in other PZQ-sensitive flukes .

Mode of Action

The mode of action of trans-Hydroxy Praziquantel involves its interaction with the TRPMPZQ ion channel. It engages a hydrophobic ligand-binding pocket within the voltage sensor–like domain of the channel, causing calcium entry and worm paralysis . This interaction results in changes in the parasite, leading to its eventual elimination .

Biochemical Pathways

The action of trans-Hydroxy Praziquantel affects several biochemical pathways. In addition to impacting voltage-operated Ca2+ channels, Praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and other transient receptor potential channels . These interactions disrupt the normal functioning of the parasites, leading to their death .

Pharmacokinetics

The pharmacokinetics of trans-Hydroxy Praziquantel involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly absorbed and eliminated in all the analyzed matrices . Alterations in the liver’s capacity to metabolize praziquantel and observed drug-drug interactions can affect systemic levels of praziquantel, potentially resulting in variable cure rates .

Result of Action

The result of the action of trans-Hydroxy Praziquantel is the effective treatment of parasitic infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The drug acts largely on adult worms , leading to their paralysis and eventual death . This results in the elimination of the parasites from the host’s body .

Action Environment

The action, efficacy, and stability of trans-Hydroxy Praziquantel can be influenced by various environmental factors. For instance, the efficacy of the drug can be improved when it is administered with food . Additionally, the existence of resistant parasites is a concern that should be constantly investigated in human populations

properties

IUPAC Name |

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928822, DTXSID901114356 | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60743-58-0, 134924-68-8, 134924-71-3 | |

| Record name | 4-Hydroxypraziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How long does trans-hydroxy praziquantel persist in grass carp tissues after a single oral dose of praziquantel?

A1: The research indicates that trans-hydroxy praziquantel, alongside praziquantel and cis-hydroxy praziquantel, is rapidly eliminated from various tissues in grass carp. While the parent compound (praziquantel) was detectable for the longest duration, residues of trans-hydroxy praziquantel were not specifically tracked for their duration in each tissue. The study primarily focused on the overall depletion trend of praziquantel and its metabolites, finding significant correlations between their concentrations in water and various biological matrices (plasma, hepatopancreas, kidney, muscle, skin) over a 30-day period [].

Q2: What is the relationship between the concentrations of praziquantel, cis-hydroxy praziquantel, and trans-hydroxy praziquantel in grass carp tissues?

A2: The study found a statistically significant correlation (P < 0.01) between the concentrations of praziquantel, cis-hydroxy praziquantel, and trans-hydroxy praziquantel in both the water and all the analyzed biological matrices (plasma, hepatopancreas, kidney, muscle, skin) of the grass carp []. This suggests a relationship between the presence and depletion of the parent drug and its metabolites in the fish.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1209023.png)

![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1209042.png)